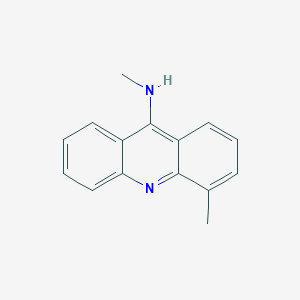

9-Acridinamine, N,4-dimethyl-

Description

Historical Context of Acridine (B1665455) Compounds in Chemical Biology

The journey of acridine compounds began in the late 19th century with their initial isolation from coal tar. nih.gov Their vibrant colors led to their early use as dyes, but their significance soon expanded into the realm of chemical biology. rsc.org A pivotal moment came with the discovery of the antimicrobial properties of acridine derivatives, such as proflavine (B1679165) and acriflavine, which were used as antibacterial agents, particularly during wartime. rsc.org The therapeutic potential of acridines was further solidified with the development of mepacrine, a 9-aminoacridine (B1665356) derivative, as an antimalarial drug. rsc.org

The planar structure of the acridine ring is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA. rsc.org This interaction disrupts DNA replication and transcription, a mechanism that underpins the antimicrobial and antitumor properties of many acridine derivatives. rsc.orgontosight.ai This fundamental understanding of their mode of action has fueled decades of research into synthesizing and evaluating novel acridine-based compounds for various therapeutic applications.

The Significance of 9-Acridinamine Derivatives in Academic Inquiry

Among the vast family of acridine compounds, 9-acridinamine derivatives have emerged as a particularly significant and extensively studied subclass in academic research. The introduction of an amino group at the 9-position of the acridine scaffold provides a crucial anchor for further chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored properties. nih.gov This has enabled researchers to systematically investigate structure-activity relationships, exploring how modifications to the amino group and the acridine ring influence biological activity. nih.govnih.gov

The ability of 9-aminoacridine derivatives to interact with DNA and inhibit enzymes such as topoisomerases has made them a focal point in the quest for new anticancer agents. rsc.org Furthermore, their fluorescent properties have led to their use as probes for studying biological systems and as potential diagnostic tools. ontosight.ai The versatility of the 9-aminoacridine scaffold continues to inspire the design and synthesis of new compounds with potential applications in areas ranging from neurodegenerative diseases to antimicrobial chemotherapy. rsc.orgnih.gov

Specific Research Focus on N,4-dimethyl-9-Acridinamine as a Representative Derivative

Within the broad class of 9-acridinamine derivatives, N,4-dimethyl-9-acridinamine serves as a representative example for focused academic study. Its synthesis and characterization provide valuable insights into the chemical properties and potential reactivity of asymmetrically substituted acridines.

A one-pot, two-stage synthetic route has been developed for the preparation of 9-aminoacridines, including N,4-dimethyl-9-acridinamine. This method involves a Buchwald-Hartwig amination followed by an acid-mediated cycloaromatization, starting from readily available 2-bromobenzonitriles and arylamines. arkat-usa.org This efficient synthetic strategy facilitates access to a range of substituted 9-aminoacridines for further investigation.

The characterization of N,4-dimethyl-9-acridinamine has been thoroughly documented, providing a solid foundation for its use in further research.

Table 1: Physicochemical and Spectroscopic Data for N,4-dimethyl-9-Acridinamine

| Property | Value |

|---|---|

| Appearance | Yellow-green solid |

| Melting Point | 340-342 °C |

| Molecular Formula | C₁₅H₁₄N₂ |

| Calculated Mass [M+H]⁺ | 223.1230 |

| Found Mass [M+H]⁺ | 223.1234 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.92 (brs, 2H), 8.65 (d, J=8.8 Hz, 1H), 8.34-8.29 (m, 2H), 8.01-7.97 (m, 1H), 7.73 (s, 1H), 7.59-7.56 (m, 1H), 2.69 (s, 3H), 2.47 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 157.7, 139.5, 138.2, 136.8, 135.2, 133.3, 127.3, 124.5, 124.1, 121.3, 119.7, 111.8, 111.6, 20.9, 18.2 |

Data sourced from Gopalaiah, K. et al. (2022). arkat-usa.org

The detailed spectroscopic data confirms the structure of N,4-dimethyl-9-acridinamine and provides a benchmark for its identification. The study of such specific derivatives is crucial for building a comprehensive understanding of the chemical space occupied by 9-acridinamine compounds and for identifying promising candidates for further biological evaluation.

Structure

3D Structure

Properties

CAS No. |

61981-65-5 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N,4-dimethylacridin-9-amine |

InChI |

InChI=1S/C15H14N2/c1-10-6-5-8-12-14(10)17-13-9-4-3-7-11(13)15(12)16-2/h3-9H,1-2H3,(H,16,17) |

InChI Key |

YQYBHMSAHYFBRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC |

Origin of Product |

United States |

Synthetic Methodologies for 9 Acridinamine, N,4 Dimethyl and Analogues

Established Synthetic Pathways for 9-Aminoacridines

The construction of the 9-aminoacridine (B1665356) scaffold is a critical first step in the synthesis of N,4-dimethyl-9-acridinamine. Historically, the synthesis of 9-aminoacridines has relied on multi-step sequences. A common and enduring approach involves the Ullmann condensation, followed by cyclization and subsequent amination.

A typical pathway begins with the reaction of an anthranilic acid derivative with a substituted o-chlorobenzoic acid. This reaction, often catalyzed by copper, forms an N-phenylanthranilic acid intermediate. Subsequent cyclization of this intermediate, frequently achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, yields a 9-chloroacridine (B74977) derivative. nih.gov The crucial 9-amino group is then introduced by reacting the 9-chloroacridine with an appropriate amine. researchgate.net Phenol is often used as a solvent in this step, as it can react with the 9-chloroacridine to form a more reactive phenoxyacridine intermediate, which then readily reacts with the amine.

Another established method utilizes salicylic (B10762653) acid derivatives, which can be converted to triflates. These triflates serve as precursors to 9-chloroacridines, offering a versatile route that allows for variation in the substitution pattern of the acridine (B1665455) core. umn.eduucsf.edu

These classical methods, while effective, can sometimes involve harsh reaction conditions and laborious purification steps for intermediates. google.com This has driven the development of more streamlined and efficient synthetic protocols.

Targeted Synthesis of N- and Ring-Substituted 9-Acridinamine Derivatives

To arrive at the specific compound 9-acridinamine, N,4-dimethyl-, and its analogues, targeted modifications to the 9-aminoacridine scaffold are necessary. These modifications involve the introduction of methyl groups at both the exocyclic nitrogen atom and the 4-position of the acridine ring.

N-methylation of the exocyclic amine of 9-aminoacridines can be achieved through various synthetic strategies. One common approach is reductive amination, which involves the reaction of the primary 9-aminoacridine with formaldehyde (B43269) in the presence of a reducing agent. google.com This method allows for the controlled introduction of one or two methyl groups.

Alternatively, N-alkylation can be performed using a methylating agent such as methyl iodide. ucsf.edu This reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. The choice of solvent and base is critical to optimize the yield and minimize side reactions. While effective, this method can sometimes lead to over-methylation, producing quaternary ammonium (B1175870) salts.

A more recent approach involves the use of methanol (B129727) as a methylating agent in the presence of a suitable catalyst, following a "borrowing hydrogen" strategy. This method is considered greener and more atom-economical. researchgate.net N-methylation is a known strategy to improve the pharmacokinetic properties of peptide-like molecules, and similar principles can be applied to 9-aminoacridine derivatives to potentially enhance their biological activity. rsc.org

Introducing a methyl group at the 4-position of the acridine ring typically requires starting with appropriately substituted precursors. For instance, a substituted anthranilic acid or o-chlorobenzoic acid bearing a methyl group at the desired position can be used in the initial Ullmann condensation. This ensures the methyl group is incorporated into the acridine backbone from the outset.

Direct methylation of the acridine ring is more challenging due to the potential for multiple substitution products. However, methods for the site-specific methylation of aromatic rings are an active area of research. researchgate.net For pyridine-based systems, which share some electronic similarities with the acridine core, α-methylation has been achieved using reagents like Raney nickel and a high-boiling alcohol, which is thought to generate a one-carbon fragment in situ. tcu.edu While not directly reported for the 4-position of acridine, such methodologies suggest potential avenues for direct C-H methylation.

The synthesis of 4,5-dimethylacridine (B3351050) derivatives has been reported, starting from o-bromotoluene and 3-methylanthranilic acid, highlighting the precursor-based approach to ring methylation. mdpi.com

One-pot syntheses often combine several reaction steps without isolating the intermediates. For example, the synthesis of 9-(pyridylamino)acridines has been achieved through efficient one-pot SNAr (nucleophilic aromatic substitution) and addition/elimination reactions. biu.ac.il Similarly, a parallel 3-step, one-pot procedure has been developed for the synthesis of 9-chloroacridines, which are key intermediates for a wide range of 9-aminoacridine derivatives. ucsf.edu

A patent describes a multi-step synthesis of 9-aminoacridine derivatives that involves the use of a CuFe₂O₄ magnetic catalyst in the initial coupling step, followed by cyclization, chlorination, and subsequent reactions to build the final molecule. google.com Another optimized approach involves a two-step, one-pot synthesis of N-(9-acridinyl) amino acid derivatives, where 9-chloroacridine is reacted with a sodium alkoxide solution and then with the appropriate amino acid without isolating the intermediate. mdpi.com

Table 1: Comparison of Synthetic Methodologies for 9-Aminoacridine Derivatives

| Methodology | Description | Advantages | Disadvantages |

| Traditional Multi-Step Synthesis | Sequential reactions (e.g., Ullmann condensation, cyclization, amination) with isolation of intermediates. nih.gov | Well-established and reliable for a wide range of derivatives. | Can be time-consuming, involve harsh conditions, and require laborious purification. google.com |

| Parallel Synthesis | Simultaneous synthesis of a library of related compounds. umn.eduucsf.edu | High-throughput synthesis of multiple derivatives for screening. | May result in lower purity for some library members. umn.edu |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel without isolation of intermediates. ucsf.edugoogle.combiu.ac.il | Increased efficiency, reduced waste, and shorter reaction times. | Can be challenging to optimize for complex multi-step sequences. |

| Optimized Multi-Step Synthesis | Improvement of individual steps in a multi-step synthesis to enhance yields and reduce environmental impact. rsc.orgnih.govrsc.org | Higher overall yields and greener synthetic routes. | May still involve multiple reaction and purification steps. |

Regio- and Stereochemical Considerations in 9-Acridinamine Derivatization

The derivatization of the 9-acridinamine scaffold must take into account regiochemical and stereochemical factors, particularly when introducing multiple substituents or chiral moieties.

Regioselectivity is a key consideration when performing electrophilic or nucleophilic substitution reactions on the acridine ring. The electronic properties of the acridine system, with its electron-deficient nitrogen atom, influence the positions that are most susceptible to attack. For instance, nucleophilic attack is favored at the 9-position, which is why the reaction of 9-chloroacridine with amines is such a robust method for introducing the amino group. researchgate.net When introducing substituents onto the aromatic rings, the directing effects of existing groups must be considered to achieve the desired substitution pattern.

Stereochemistry becomes important when chiral centers are present in the substituents. For example, in the synthesis of N-(9-acridinyl) amino acid derivatives, the stereochemistry of the starting amino acid is retained in the final product. mdpi.com If the substituents themselves are chiral, this can lead to the formation of diastereomers, which may have different biological activities and require separation.

While the core acridine ring is planar and achiral, the introduction of bulky substituents can lead to atropisomerism, where rotation around a single bond is restricted, resulting in stable, non-interconvertible stereoisomers. This is a potential consideration when designing highly substituted 9-acridinamine derivatives. The selective intercalation of the acridine ring into DNA is also influenced by the stereochemistry of the substituents, as this affects the binding interactions. nih.govnih.gov

Advanced Characterization and Theoretical Studies of N,4 Dimethyl 9 Acridinamine Molecular Structure and Properties

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure and electronic properties of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy would be essential for the complete characterization of N,4-dimethyl-9-acridinamine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Group Conformation and Connectivity

High-resolution ¹H and ¹³C NMR spectroscopy would be the definitive methods to confirm the molecular structure of N,4-dimethyl-9-acridinamine. These techniques provide detailed information about the chemical environment of each proton and carbon atom.

For N,4-dimethyl-9-acridinamine, ¹H NMR would be expected to show distinct signals for the methyl protons at the N- and 4-positions, as well as characteristic signals for the aromatic protons on the acridine (B1665455) core. The chemical shifts (δ) and coupling constants (J) would elucidate the connectivity and spatial arrangement of the atoms. Specifically, the integration of the methyl signals would confirm the presence of two distinct methyl groups. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further reveal through-space interactions and provide insights into the conformation of the molecule, particularly the orientation of the N-methyl group relative to the acridine ring.

Similarly, ¹³C NMR would show unique resonances for the two methyl carbons and the carbons of the acridine skeleton. The chemical shifts would be indicative of the electronic environment of each carbon atom.

However, a thorough search of scientific databases has yielded no specific experimental ¹H or ¹³C NMR data for 9-Acridinamine, N,4-dimethyl-. While spectra for related acridine and dimethylaniline derivatives exist, this information cannot be directly extrapolated to the target compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For N,4-dimethyl-9-acridinamine, IR and Raman spectra would be expected to display characteristic bands for:

N-H stretching: A secondary amine (N-H) group would typically show a stretching vibration in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and methyl C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations from the aromatic acridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching of the carbon-nitrogen bonds would appear in the 1250-1335 cm⁻¹ range for the aromatic amine.

Despite the theoretical expectations, no published experimental IR or Raman spectra specific to 9-Acridinamine, N,4-dimethyl- could be located.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Behavior

Electronic spectroscopy provides insight into the electronic transitions within a molecule and is used to study its chromophoric and fluorescent properties. The extended π-conjugated system of the acridine ring in N,4-dimethyl-9-acridinamine is expected to give rise to distinct absorption and emission spectra.

UV-Visible absorption spectroscopy would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions (e.g., π → π*). The position and intensity of these absorption bands are sensitive to the molecular structure and solvent environment.

Fluorescence spectroscopy would characterize the light emitted by the molecule after excitation. Key parameters such as the emission wavelength, quantum yield, and fluorescence lifetime are crucial for understanding the behavior of the excited state. For many acridine derivatives, these properties are of significant interest for applications in materials science and biology.

No specific experimental UV-Vis absorption or fluorescence emission data for 9-Acridinamine, N,4-dimethyl- are available in the reviewed literature.

Computational Chemistry for Deeper Molecular Understanding

Theoretical and computational methods are powerful tools for complementing experimental data, providing a deeper understanding of molecular structure, properties, and dynamics.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms and calculate bond lengths and angles.

Predict spectroscopic properties: Simulate NMR chemical shifts, as well as IR and Raman vibrational frequencies, to aid in the interpretation of experimental spectra.

Analyze electronic properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity.

Generate Molecular Electrostatic Potential (MEP) maps: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

A search for computational studies on 9-Acridinamine, N,4-dimethyl- did not yield any specific DFT calculations or results.

Molecular Dynamics (MD) Simulations of N,4-dimethyl-9-Acridinamine

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations could provide insights into:

Conformational dynamics: How the molecule changes its shape in different environments (e.g., in solution).

Intermolecular interactions: How molecules of N,4-dimethyl-9-acridinamine interact with each other or with solvent molecules.

Thermodynamic properties: Calculation of properties like free energy and entropy.

No specific molecular dynamics simulation studies for 9-Acridinamine, N,4-dimethyl- have been published in the scientific literature.

While the outlined analytical and computational techniques are standard for the thorough characterization of a chemical compound, there is a clear lack of specific published data for 9-Acridinamine, N,4-dimethyl-. The scientific community has not yet reported the detailed NMR, vibrational, or electronic spectra, nor any DFT or MD simulation results for this particular molecule. Therefore, a comprehensive and detailed analysis as requested cannot be completed at this time. Further experimental and theoretical research is required to elucidate the specific properties of 9-Acridinamine, N,4-dimethyl-.

Tautomeric Equilibrium and Energy Landscape Analysis

The phenomenon of tautomerism is a critical aspect of the molecular characterization of 9-acridinamine derivatives, including N,4-dimethyl-9-acridinamine. These compounds can potentially exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these tautomers is influenced by various factors, including the nature of substituents and the surrounding solvent environment. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating the intricacies of this tautomeric balance.

Table 1: Theoretical Relative Energies of Tautomers for a Generic 9-Acridinamine System (Illustrative data based on general findings for this class of compounds)

| Tautomer | Method | Relative Energy (kcal/mol) |

| Amino | DFT/B3LYP | 0.00 |

| Imino | DFT/B3LYP | 2.5 - 5.0 |

Note: This table is illustrative and intended to represent the typical energetic relationship between amino and imino tautomers of 9-acridinamine derivatives as suggested by theoretical studies. Specific values for N,4-dimethyl-9-acridinamine would require dedicated computational analysis.

The distribution of electrostatic potential around the molecules is unique for each tautomer, which has significant implications for intermolecular interactions and molecular recognition processes. The polarity of the tautomers, as indicated by their calculated dipole moments, also differs, further influencing their behavior in various solvents.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be correlated with experimental data to confirm structural assignments and understand the electronic and vibrational properties of molecules. For N,4-dimethyl-9-acridinamine, computational methods can provide insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for N-methyl substituted 9-acridinamine derivatives have been performed. While these calculations provide a unique pattern for each compound, the correlation with experimental spectra is often qualitative. Discrepancies can arise from the complexities of the molecular environment that are not fully captured by the computational models.

Vibrational Spectroscopy (IR): Harmonic frequency calculations at the DFT level can be used to predict the IR spectra of the different tautomers of N,4-dimethyl-9-acridinamine. These predicted frequencies help in the assignment of experimentally observed vibrational bands that are characteristic of either the amino or imino form.

UV-Vis Spectroscopy: The electronic absorption spectra of 9-acridinamine derivatives are influenced by their tautomeric state. Time-Dependent DFT (TD-DFT) calculations are commonly employed to predict the electronic transitions and thus the UV-Vis absorption spectra. These theoretical spectra can be compared with experimental data to identify the predominant tautomeric form in a given solvent. For related compounds, the predicted thermodynamic and spectral data have shown good agreement with experimental absorption spectra.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Generic 9-Acridinamine Derivative (Illustrative data based on general findings for this class of compounds)

| Spectroscopic Technique | Theoretical Prediction (Illustrative) | Experimental Observation (Illustrative) |

| ¹³C NMR (δ, ppm) | C9: 155.2, C4: 128.5 | C9: 153.8, C4: 129.1 |

| IR (ν, cm⁻¹) | N-H stretch (amino): 3450 | N-H stretch (amino): 3435 |

| C=N stretch (imino): 1640 | C=N stretch (imino): 1635 | |

| UV-Vis (λmax, nm) | Amino form: 410 | In non-polar solvent: 408 |

| Imino form: 385 | In polar solvent: a mix of bands |

The correlation between theoretical predictions and experimental results is crucial for validating the computational models and for gaining a deeper understanding of the structure-property relationships in N,4-dimethyl-9-acridinamine.

Intermolecular Interactions and Biological Mechanism Research of N,4 Dimethyl 9 Acridinamine

DNA Interaction Mechanisms

The primary mode of interaction between N,4-dimethyl-9-acridinamine and DNA is believed to be through non-covalent means, a characteristic shared with many other acridine (B1665455) derivatives. These interactions are multifaceted, involving a combination of intercalation, electrostatic forces, and hydrogen bonding, which collectively dictate the compound's biological effects.

Intercalation Studies: Mode of Binding and Binding Affinity

The planar aromatic rings of the acridine core are central to its ability to function as a DNA intercalating agent. This mode of binding involves the insertion of the flat acridine ring system between adjacent base pairs of the DNA double helix. This process is driven by van der Waals forces and is a common characteristic of many acridine derivatives. nih.govmdpi.com The binding is further stabilized by ionic interactions between the protonated acridine nitrogen and the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Table 1: DNA Binding Constants of Various Acridine Derivatives

| Compound Class | Binding Constant (Kb) M-1 |

|---|---|

| 3-(Acridin-9-yl)methyl-2-substituted imino-1,3-thiazolidin-4-ones | 0.79 × 105 – 2.85 × 105 |

| 3,9-Disubstituted acridines | 2.81 × 104 – 9.03 × 104 |

Specificity of Interaction with DNA Sequences (e.g., GC-rich regions)

While the initial non-covalent binding of some acridine derivatives may not show strong base sequence selectivity, certain structural features can impart a preference for specific DNA sequences. nih.gov For some 9-aminoacridine-4-carboxamides, a class of compounds structurally related to N,4-dimethyl-9-acridinamine, a selectivity for binding to GC-rich DNA sequences has been observed. acs.org This preference is thought to be a contributing factor to their biological activity. The molecular basis for this selectivity can involve specific hydrogen bonding opportunities with guanine (B1146940) bases. It is plausible that N,4-dimethyl-9-acridinamine may also exhibit some degree of sequence preference, although specific studies are required to confirm this.

Kinetics of DNA Binding and Dissociation

The kinetics of the interaction between a small molecule and DNA are crucial for its biological effects. Studies on the dissociation kinetics of 9-aminoacridine-4-carboxamide (B19687) derivatives from calf thymus DNA have revealed a complex process. These compounds dissociate through a mechanism that involves at least three intermediate bound forms. acs.org The presence of a cationic side chain, a feature shared in principle by the protonated N-methyl group of N,4-dimethyl-9-acridinamine, can lead to an additional, more kinetically stable binding mode. acs.org This suggests that the binding of N,4-dimethyl-9-acridinamine to DNA is not a simple equilibrium but a dynamic process with multiple steps, which could influence its intracellular lifetime and activity.

Structural Perturbations of DNA Conformation (e.g., DNA unwinding)

A direct consequence of intercalation is the distortion of the DNA double helix. The insertion of the acridine ring between base pairs necessitates a local unwinding of the helix to accommodate the intercalator. This has been demonstrated for various acridine derivatives through viscometric helix extension measurements and electrophoretic analyses using closed circular supercoiled DNA. nih.gov For example, certain acridine-linked analogues have been shown to remain intercalated even after forming a covalent bond with DNA, indicating a stable structural perturbation. nih.gov This unwinding can interfere with the normal function of DNA-processing enzymes, such as DNA and RNA polymerases, thereby inhibiting crucial cellular processes like replication and transcription. nih.gov

Enzyme Modulation: Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as replication, transcription, and chromosome segregation. Acridine derivatives are well-known inhibitors of these enzymes. mdpi.comnih.govnih.gov Specifically, compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares the acridine core and a substituted amino group at the 9-position with N,4-dimethyl-9-acridinamine, are known to inhibit both topoisomerase I and II. nih.gov

The mechanism of inhibition often involves the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme has introduced a single- or double-strand break in the DNA. By intercalating into the DNA at the site of the break, the acridine derivative prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering cell death. nih.gov Given the structural similarities, it is highly probable that N,4-dimethyl-9-acridinamine also functions as a topoisomerase inhibitor, though the specific potency and selectivity for topoisomerase I versus II would require dedicated enzymatic assays. Studies on other 3,9-disubstituted acridines have shown that they can inhibit both topoisomerase I and IIα. mdpi.com

Inhibition of Topoisomerase I and II Activity

N,4-dimethyl-9-acridinamine and its related compounds are recognized for their potent inhibitory effects on topoisomerases, essential enzymes that regulate DNA topology. These enzymes are crucial for processes such as DNA replication, transcription, and chromosome segregation.

Acridine derivatives can inhibit both type I and type II topoisomerases. mdpi.com Research on various 3,9-disubstituted acridines has demonstrated a clear inhibitory effect on both topoisomerase I and topoisomerase IIα. mdpi.com The mechanism of topoisomerase I inhibition is often linked to the binding of the acridine derivative to the DNA molecule itself, rather than direct inhibition of the enzyme. mdpi.com For topoisomerase II, acridine compounds are known to interfere with its catalytic cycle. mdpi.comresearchgate.net The planar acridine ring intercalates into the DNA, while other parts of the molecule can interact with the DNA-topoisomerase complex, enhancing its activity. mdpi.com

The inhibitory potency of acridine derivatives can be influenced by their structural features. For instance, studies on a series of 3,9-disubstituted acridines revealed that the length of a linker chain between the acridine and a benzene (B151609) ring can affect the inhibitory effect. mdpi.com

Table 1: Inhibitory Effects of Acridine Derivatives on Topoisomerases

| Compound Type | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 3,9-disubstituted acridines | Topoisomerase I | Inhibition through DNA binding | mdpi.com |

| 3,9-disubstituted acridines | Topoisomerase IIα | Inhibition of decatenation activity | mdpi.com |

| Acridine derivatives (general) | Topoisomerase II | Interference with DNA synthesis | mdpi.com |

Impact on Cleavable Complex Formation

A key mechanism by which acridine derivatives, including likely N,4-dimethyl-9-acridinamine, exert their cytotoxic effects is through the stabilization of the "cleavable complex." This complex is a transient intermediate in the topoisomerase reaction cycle where the enzyme is covalently bound to the cleaved DNA strands. researchgate.net

The antitumor drug m-AMSA, a related acridine derivative, has been shown to dramatically stimulate the formation of a topoisomerase II-DNA complex. nih.gov This stabilization leads to the accumulation of DNA strand breaks, with a topoisomerase II subunit covalently linked to the 5' end of the broken DNA. nih.gov This trapping of the cleavable complex is a hallmark of topoisomerase II "poisons." nih.gov The acridine ring's intercalation into DNA is a crucial first step, while other parts of the molecule can provide selectivity for and enhance the stability of the DNA-topoisomerase cleavage complex. mdpi.com

Catalytic Inhibition versus Poisoning Mechanisms

In the context of topoisomerase inhibition, two primary mechanisms are distinguished: catalytic inhibition and poisoning.

Poisons , on the other hand, act by stabilizing the covalent DNA-topoisomerase cleavage complex. mdpi.comresearchgate.net This leads to an accumulation of enzyme-linked DNA breaks, which can trigger cell cycle arrest and apoptosis. nih.gov

Many clinically used topoisomerase II inhibitors, such as amsacrine (B1665488), are classified as poisons. researchgate.net Acridine derivatives, in general, are extensively researched as topoisomerase II poisons. mdpi.com The ability of a compound to act as a catalytic inhibitor versus a poison can be determined through specific assays, such as decatenation assays for topoisomerase IIα. mdpi.com

Other Relevant Biological Target Interactions

Beyond the well-established interactions with topoisomerases, the biological activity of N,4-dimethyl-9-acridinamine can also be influenced by other molecular interactions.

Electron Transfer Processes on DNA

The DNA double helix can facilitate long-range electron transfer (ET) reactions, a process that can be influenced by intercalating agents. nih.gov Acridine-based drugs that bind to DNA by intercalation can participate in these ET reactions by either donating or accepting electrons from the double helix. nih.gov For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to act as an electron donor in ET reactions on DNA. nih.gov Conversely, other acridine derivatives like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may function as electron acceptors. nih.gov These electron transfer reactions can contribute significantly to the biological activity of these compounds. nih.gov

Disruption of Cellular Energetics (e.g., Proton Motive Force)

The proton motive force (PMF) is a crucial component of cellular energetics, particularly in bacteria, where it drives processes like ATP synthesis and active transport. nih.gov Some acridine compounds have been shown to disrupt this fundamental process. For example, 9-aminoacridine (B1665356) has been found to exert its antimicrobial activity in part by disrupting the proton motive force in Klebsiella pneumoniae. nih.gov This disruption can affect the bacterial electric potential and intracellular pH. nih.gov The ability to interfere with cellular energetics represents another pathway through which acridine derivatives can exert their biological effects.

Structure Activity Relationships Sar and Rational Design in N,4 Dimethyl 9 Acridinamine Research

Influence of N-Methylation and 4-Methyl Substitution on Biological Activity and Binding Profiles

The biological properties of N,4-dimethyl-9-Acridinamine are significantly influenced by the presence of methyl groups at the N9 and C4 positions. While direct studies on this specific compound are limited, the broader literature on acridine (B1665455) derivatives provides valuable insights into the roles of these substitutions.

N-Methylation: Methylation of the 9-amino group can have varied effects on biological activity. In some classes of compounds, N-methylation has been shown to enhance activity. For instance, in certain norbelladine (B1215549) derivatives, N-methylation led to increased inhibition of butyrylcholinesterase. nih.gov In the context of acridines, the ability of the 9-amino group to participate in hydrogen bonding is often considered important for antitumor activity. Hindering this through methylation could potentially alter the binding mode and subsequent biological effects. However, N-methylation can also increase lipophilicity, which may enhance cellular uptake.

4-Methyl Substitution: The position of substituents on the acridine ring is a critical determinant of activity. The introduction of a methyl group at the 4-position of the acridine core can influence the electronic and steric properties of the molecule. This, in turn, can affect its DNA binding affinity and interaction with enzymes like topoisomerases. Studies on related 9-aminoacridine-4-carboxamides have shown that substitutions on the acridine ring can significantly impact antitumor activity. While specific data on a 4-methyl group in N,4-dimethyl-9-acridinamine is not extensively detailed in available literature, the general principle is that such modifications fine-tune the biological profile of the parent compound.

The combination of both N-methylation and 4-methyl substitution in N,4-dimethyl-9-Acridinamine results in a unique pharmacological profile that is a subject of ongoing research to fully elucidate its specific advantages and mechanisms of action.

Correlation between Molecular Structure and DNA-Binding Kinetics/Specificity

The planar aromatic structure of the acridine ring is a key feature that allows these molecules to intercalate between the base pairs of DNA. farmaciajournal.commdpi.com This intercalation is a primary mechanism of action for many acridine derivatives and is influenced by the nature and position of substituents.

The binding of N-substituted acridine-9-amines to DNA is typically an enthalpy-driven process. nih.gov Spectroscopic studies, such as UV-Vis spectrophotometry and fluorescence spectroscopy, have shown that upon intercalation, acridine derivatives exhibit a red shift in their absorption spectra and a decrease in fluorescence emission intensity. nih.gov

The kinetics of DNA binding, including the rates of association and dissociation, are crucial for the biological activity of these compounds. The stability of the drug-DNA complex can be influenced by substituents on the acridine ring. For N,4-dimethyl-9-Acridinamine, the 4-methyl group could potentially enhance stacking interactions with adjacent base pairs, thereby affecting the dissociation rate of the complex. The N-methyl group on the 9-amino moiety may also play a role in the orientation of the molecule within the intercalation site and its interactions with the DNA backbone.

Furthermore, some acridine derivatives show a preference for binding to specific DNA sequences. For example, DNA-targeted 9-aminoacridine (B1665356) carboxamide Pt complexes are known to bind at 5'-CpG sequences, and methylation of these CpG sites can significantly increase the binding intensity. nih.gov While the specific sequence preference of N,4-dimethyl-9-Acridinamine has not been extensively reported, it is plausible that its substitution pattern could confer some degree of sequence selectivity.

Design Principles for Modulating Intercalation and Topoisomerase Inhibition

Acridine derivatives are well-known inhibitors of topoisomerase enzymes, which are essential for DNA replication, transcription, and repair. nih.gov They are often classified as "topoisomerase poisons" because they stabilize the covalent complex between topoisomerase and DNA, leading to DNA strand breaks and ultimately cell death. nih.gov

The rational design of acridine-based topoisomerase inhibitors focuses on several key structural features:

Planar Acridine Core: A planar tricyclic system is essential for effective intercalation into the DNA double helix, which is a prerequisite for topoisomerase inhibition by this class of compounds. farmaciajournal.com

Substituents on the Acridine Ring: The nature and position of substituents on the acridine ring can modulate DNA binding affinity and topoisomerase inhibition. For instance, in some series, electron-withdrawing or electron-donating groups at specific positions can enhance cytotoxic activity.

The 9-Amino Side Chain: The substituent at the 9-position is critical. The length and nature of the side chain can influence DNA binding affinity, cellular uptake, and interaction with the topoisomerase enzyme. In N,4-dimethyl-9-Acridinamine, the N-methyl group represents a simple yet important modification.

The design of more effective topoisomerase inhibitors involves optimizing these structural elements to enhance the stabilization of the topoisomerase-DNA cleavage complex. For example, modifications that improve the fit of the drug at the enzyme-DNA interface can lead to more potent inhibition.

Comparative SAR Studies with Other Acridine Derivatives

The structure-activity relationships of N,4-dimethyl-9-Acridinamine can be better understood by comparing it with other well-studied acridine derivatives, such as amsacrine (B1665488) and its analogues.

Amsacrine, a 9-anilinoacridine (B1211779), is a clinically used anticancer drug that acts as a topoisomerase II poison. nih.gov Comparative studies of amsacrine with its analogues have revealed important SAR insights. For example, an analogue of amsacrine, CI-921, which is more lipophilic and a weaker base, showed higher total plasma concentrations and greater distribution into tissues, which may contribute to its enhanced anticancer activity in vivo. nih.gov

When comparing N,4-dimethyl-9-Acridinamine to other 9-aminoacridine derivatives, the substitution pattern is a key differentiator. Studies on various 9-aminoacridines have shown that the nature of the substituent at the 9-position significantly influences their biological activity. For instance, the introduction of different side chains can modulate activity against various targets, including cancer cells and parasites. nih.gov

The table below provides a comparative overview of the structural features of N,4-dimethyl-9-Acridinamine and other representative acridine derivatives.

| Compound Name | 9-Substituent | Acridine Ring Substituents | Primary Mechanism of Action |

| N,4-dimethyl-9-Acridinamine | -NH(CH₃) | 4-CH₃ | DNA Intercalation, Topoisomerase Inhibition |

| Amsacrine | -NH-Ph-(SO₂NHCH₃, OCH₃) | None | Topoisomerase II Poison |

| Quinacrine (B1676205) | -NH(CH(CH₃)(CH₂)₃N(C₂H₅)₂) | 2-OCH₃, 6-Cl | DNA Intercalation |

| Proflavine (B1679165) | -NH₂ | 3,6-diamino | DNA Intercalation |

This comparative analysis highlights the diversity of structures within the acridine family and underscores the importance of specific substitutions in determining the pharmacological profile of each compound. The N-methyl and 4-methyl groups of N,4-dimethyl-9-Acridinamine distinguish it from these other derivatives and likely confer a unique set of biological properties.

Emerging Research Areas and Applications of N,4 Dimethyl 9 Acridinamine in Chemical Biology

Development as Probes for Biological Systems

N,4-dimethyl-9-Acridinamine, a member of the 9-aminoacridine (B1665356) family of compounds, is gaining attention in the field of chemical biology for its potential as a versatile probe for studying complex biological systems. The inherent properties of the acridine (B1665455) scaffold, particularly its fluorescence and ability to interact with biomolecules, form the basis for its development as both an imaging agent and a tool for identifying molecular targets.

Fluorescent Imaging Agents

The planar, aromatic structure of the acridine ring system endows N,4-dimethyl-9-Acridinamine with intrinsic fluorescent properties, making it a candidate for use as a fluorescent imaging agent. Acridine derivatives are known to exhibit strong fluorescence, which can be modulated by their environment and binding to cellular components. This characteristic allows for the visualization of cellular structures and processes.

Research on related compounds has demonstrated the utility of the 9-aminoacridine core in cellular imaging. For instance, 9-amino-4-methyl-acridine has been shown to produce exceptionally high fluorescence in basophilic cellular structures. nih.gov The parent compound, 9-aminoacridine, has also been utilized as a fluorescent probe to investigate the electrical diffuse layer associated with mitochondrial membranes. nih.gov These studies suggest that N,4-dimethyl-9-Acridinamine could similarly be employed to stain and visualize specific cellular compartments. The lipophilic nature of the molecule may facilitate its passage across cell membranes, allowing it to accumulate in various organelles. The fluorescence of N,4-dimethyl-9-Acridinamine is likely to be sensitive to the local environment, such as pH and the polarity of the surrounding medium, which could be exploited to report on the physiological state of cells.

| Compound Family | Observed Fluorescent Application | Potential for N,4-dimethyl-9-Acridinamine |

| 9-Aminoacridines | Staining of basophilic cellular structures, probing mitochondrial membrane potentials. nih.govnih.gov | Visualization of nucleus, mitochondria, and other organelles; reporting on cellular physiological states. |

| General Acridine Derivatives | Development of novel fluorescent probes for specific analytes (e.g., hydrazine) in biological and environmental samples. researchgate.net | Basis for designing more sophisticated and targeted fluorescent probes. |

Affinity Labels for Target Identification

Affinity labeling is a powerful technique to identify the specific binding partners of a molecule within a complex biological sample. This method typically involves a molecule that can bind to its target and then be activated to form a covalent bond, thus "labeling" the target for subsequent identification. While direct studies on N,4-dimethyl-9-Acridinamine as an affinity label are limited, its chemical structure suggests potential in this area.

The acridine ring is known to be photoreactive and can participate in covalent bond formation upon photoactivation. This property is the foundation of photoaffinity labeling. In this approach, a derivative of N,4-dimethyl-9-Acridinamine could be designed to include a photo-reactive group. Upon binding to its cellular target, the sample would be irradiated with light of a specific wavelength, triggering the formation of a covalent linkage between the probe and its target protein or nucleic acid. The labeled biomolecule could then be isolated and identified using techniques such as mass spectrometry.

Furthermore, the electrophilic nature of the C9 position of the acridine ring, particularly in activated derivatives, could be exploited for covalent labeling of nucleophilic residues in the binding sites of target proteins. This approach, known as covalent labeling, relies on the intrinsic reactivity of the probe with its target. nih.gov The development of N,4-dimethyl-9-Acridinamine-based affinity labels could provide valuable tools for deconvoluting the molecular targets responsible for its diverse biological activities.

Mechanistic Exploration of Diverse Biological Activities

N,4-dimethyl-9-Acridinamine is being investigated for a range of biological activities, and understanding the underlying molecular mechanisms is a key area of current research. The planar acridine core is a well-established DNA intercalator, a property that is central to many of its biological effects.

Antimicrobial Mechanisms

The antimicrobial properties of 9-aminoacridine derivatives have been recognized for some time. Recent research into the parent compound, 9-aminoacridine, has revealed a dual mechanism of action against bacteria. This compound has been shown to interact with bacterial DNA and also to disrupt the proton motive force (PMF) across the bacterial cell membrane. nih.gov

The intercalation of N,4-dimethyl-9-Acridinamine into bacterial DNA is expected to interfere with essential cellular processes such as DNA replication and transcription, leading to inhibition of bacterial growth. The disruption of the PMF, which is crucial for ATP synthesis and active transport, would further compromise the viability of the bacteria. This two-pronged attack could be particularly effective against multidrug-resistant bacterial strains. nih.gov The presence of the N,N-dimethylamino group may enhance the uptake of the compound into bacterial cells, potentially increasing its antimicrobial potency.

| Proposed Antimicrobial Mechanism | Consequence for Bacteria | Supporting Evidence from Related Compounds |

| DNA Intercalation | Inhibition of DNA replication and transcription. | 9-aminoacridine interacts with bacterial DNA. nih.gov |

| Disruption of Proton Motive Force | Depletion of cellular ATP, inhibition of transport. | 9-aminoacridine disrupts the PMF in K. pneumoniae. nih.gov |

Anticancer Mechanisms (excluding specific clinical outcomes or safety profiles)

The anticancer activity of 9-aminoacridine derivatives is a major focus of research. The primary mechanism of action is believed to be their ability to intercalate into DNA, which can trigger a cascade of cellular events leading to cell death. arabjchem.org

One of the key consequences of DNA intercalation by compounds like N,4-dimethyl-9-Acridinamine is the inhibition of topoisomerase II. nih.gov This enzyme is essential for resolving DNA topological problems during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, acridine derivatives can lead to the accumulation of DNA double-strand breaks. nih.gov This DNA damage can, in turn, induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis. arabjchem.orgfrontiersin.org

Furthermore, the interaction of 9-aminoacridines with DNA can also affect the function of other DNA-associated enzymes, such as telomerase. The stabilization of G-quadruplex structures in telomeric DNA by some 9-aminoacridines has been shown to inhibit telomerase activity, which is crucial for the immortal phenotype of many cancer cells. nih.gov

| Anticancer Mechanism | Cellular Consequence | Key Molecular Target |

| DNA Intercalation | Inhibition of DNA replication and transcription. | DNA |

| Topoisomerase II Inhibition | Accumulation of DNA double-strand breaks. nih.gov | Topoisomerase II |

| Cell Cycle Arrest | Halting of cell proliferation, typically at G2/M phase. frontiersin.orgnih.gov | Cell cycle checkpoints |

| Induction of Apoptosis | Programmed cell death. arabjchem.orgfrontiersin.org | Apoptotic pathways |

| Telomerase Inhibition | Prevention of telomere elongation. nih.gov | Telomerase/G-quadruplex DNA |

Antimalarial Mechanisms

Acridine-based compounds have a long history as antimalarial agents, with quinacrine (B1676205) being a notable example. The proposed antimalarial mechanisms for 9-aminoacridine derivatives like N,4-dimethyl-9-Acridinamine are multifaceted.

A primary target in the malaria parasite Plasmodium falciparum is the detoxification of heme. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. nih.gov Several 9-anilinoacridines have been shown to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin), suggesting that they act by preventing this crucial detoxification process. nih.gov The accumulation of free heme is toxic to the parasite.

In addition to inhibiting hemozoin formation, the DNA intercalating properties of N,4-dimethyl-9-Acridinamine are also likely to contribute to its antimalarial activity. nih.gov By binding to the parasite's DNA, the compound can interfere with DNA replication and transcription, similar to its proposed antimicrobial and anticancer mechanisms. Some acridine derivatives have also been suggested to inhibit the parasite's DNA topoisomerase II. nih.govresearchgate.net

| Antimalarial Mechanism | Effect on Plasmodium falciparum | Supporting Evidence from Related Compounds |

| Inhibition of Hemozoin Formation | Accumulation of toxic free heme. nih.gov | 9-anilinoacridines inhibit β-hematin formation. nih.gov |

| DNA Intercalation | Inhibition of DNA replication and transcription. nih.gov | Acridine derivatives bind to parasitic DNA. nih.gov |

| Topoisomerase II Inhibition | Disruption of DNA topology and integrity. | Some 9-anilinoacridines inhibit parasite DNA topoisomerase II. researchgate.net |

Antiviral and Other Mechanistic Studies

The 9-aminoacridine scaffold, the core structure of N,4-dimethyl-9-Acridinamine, has been the focus of significant research for developing antiviral agents. Studies have shown that compounds in this class can exhibit potent antiviral activity through various mechanisms, targeting essential viral proteins.

One key area of investigation has been against coronaviruses. Research into structurally similar 9-aminoacridines, such as pyronaridine (B1678541) and quinacrine, has demonstrated activity against SARS-CoV-2. nih.gov The antiviral effect is believed to stem from the inhibition of viral replication. nih.gov Specifically, pyronaridine has been found to inhibit the in vitro activity of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for processing viral polyproteins. nih.gov Viral proteases like PLpro are essential for the viral life cycle, making them prime targets for antiviral therapeutics. nih.gov The inhibition of such an enzyme by a 9-aminoacridine derivative highlights a potential mechanism of action for N,4-dimethyl-9-Acridinamine.

Furthermore, research on other viruses has identified the RNA-dependent RNA polymerase (RdRp) as another key target for this class of compounds. A study on a series of 9-aminoacridine derivatives demonstrated potent activity against the Bovine viral diarrhea virus (BVDV), a member of the Pestivirus genus. nih.gov Through a combination of enzymatic inhibition assays, isothermal titration calorimetry, and computational modeling, the study confirmed that these compounds directly target the viral RdRp, impairing its function and thus inhibiting viral replication. nih.gov This finding suggests that N,4-dimethyl-9-Acridinamine could potentially act as an inhibitor of viral polymerases, a mechanism shared by several clinically approved antiviral drugs.

These studies collectively indicate that the 9-aminoacridine framework is a versatile scaffold for developing antiviral agents that can target different key viral enzymes.

Table 1: Antiviral Mechanisms of 9-Aminoacridine Derivatives

| Virus Target | Viral Protein Target | Mechanism of Action | Reference Compound(s) |

|---|---|---|---|

| SARS-CoV-2 | Papain-like Protease (PLpro) | Inhibition of protease activity, disrupting viral replication. nih.gov | Pyronaridine, Quinacrine |

| Bovine viral diarrhea virus (BVDV) | RNA-dependent RNA polymerase (RdRp) | Inhibition of polymerase activity, halting viral genome replication. nih.gov | Various 9-aminoacridine derivatives |

Strategies for Enhanced Cellular Uptake and Distribution

The effectiveness of a compound like N,4-dimethyl-9-Acridinamine is highly dependent on its ability to enter target cells and distribute to its site of action. Research on closely related acridine derivatives, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), provides valuable insights into the cellular uptake mechanisms of this compound class.

Studies on DACA revealed that its uptake and efflux by cancer cells are remarkably rapid, with equilibrium being reached within seconds. nih.gov This swift cellular entry is likely influenced by the compound's high affinity for cellular membranes. nih.gov Fluorescence microscopy has shown that DACA accumulates in cytoplasmic vesicles, suggesting a mechanism of uptake that involves sequestration into these acidic organelles. nih.govresearchgate.net This vesicular accumulation may serve as a "slow-release" reservoir, potentially modifying the compound's pharmacokinetics within a tumor microenvironment. researchgate.net

The lipophilicity (the ability to dissolve in fats and lipids) of the molecule plays a critical role. A comparison between the more lipophilic DACA and a more hydrophilic derivative showed that DACA had a significantly higher uptake ratio. nih.gov This suggests that the physicochemical properties of N,4-dimethyl-9-Acridinamine are a key determinant of its cellular penetration. It is argued that highly lipophilic acridines bind extensively to membranes and proteins, which contributes to their rapid uptake. nih.gov

To further enhance delivery, particularly to solid tumors, various advanced strategies are being explored. These include the use of nanomedicines (NM) to improve solubility, protect the molecule from degradation, and alter its biodistribution. nih.gov Specific approaches that could be applied to N,4-dimethyl-9-Acridinamine include:

Enzymatic degradation of the extracellular matrix: To improve penetration into dense tumor tissue. nih.gov

Use of tumor-penetrating peptides: To facilitate active transport across cellular barriers. nih.gov

Apoptosis-inducing tumor priming: Pre-treating a tumor to induce cell death can expand the interstitial space, allowing for better penetration and convective transport of the therapeutic agent. nih.gov

Formulation in nanocarriers: Using liposomes or nanoparticles can overcome efflux-mediated resistance and improve internalization. nih.gov

Table 2: Cellular Uptake Characteristics of a Related Acridine Derivative (DACA)

| Characteristic | Finding | Implication | Source |

|---|---|---|---|

| Kinetics | Very rapid uptake and efflux. nih.gov | Efficiently crosses the cell membrane. | nih.gov |

| Subcellular Localization | Accumulates in cytoplasmic vesicles. nih.govresearchgate.net | Vesicles may act as a drug reservoir. | nih.govresearchgate.net |

| Influence of Lipophilicity | Higher lipophilicity correlates with a much higher cellular uptake ratio. nih.gov | Physicochemical properties are key to cellular entry. | nih.gov |

| Primary Binding Sites | Binds predominantly to lipophilic sites like membranes and proteins. nih.gov | High membrane affinity facilitates rapid uptake. | nih.gov |

Synergistic Mechanistic Effects in Combination Research

One potential synergistic mechanism involves modulating the host immune response. Research has shown that certain 9-aminoacridine derivatives can selectively inhibit the function of FoxP3+ regulatory T cells (Tregs). nih.gov Tregs are immune cells that can suppress anti-tumor immunity, thereby facilitating tumor growth. nih.gov By interfering with the DNA-binding activity of the FoxP3 transcription factor, these compounds can abrogate the suppressive function of Tregs. nih.gov This release from immune suppression can boost the effectiveness of the host's anti-tumor immune response. nih.gov This mechanism suggests a strong rationale for combining N,4-dimethyl-9-Acridinamine with immunotherapies, such as checkpoint inhibitors, to achieve a more potent anti-cancer effect.

Another avenue for synergy lies in overcoming drug resistance and enhancing the efficacy of conventional therapies. In the context of antimicrobial research, 9-aminoacridine (9-AA) was found to act synergistically with the antibiotic rifampin against multidrug-resistant bacteria. nih.gov The mechanism of 9-AA's action involved disrupting the proton motive force across the bacterial cell membrane. nih.gov While this study was in bacteria, disrupting cellular energetics and membrane potential is a mechanism that could potentially sensitize cancer cells to other chemotherapeutic agents. Such a combination could allow for reduced dosages, thereby minimizing adverse effects while enhancing therapeutic efficacy. nih.gov

Combining therapies is a cornerstone of modern oncology. nih.gov The goal is to target different pathways involved in cancer cell growth and survival simultaneously. The ability of 9-aminoacridines to interfere with fundamental processes like DNA replication, immune regulation, and cellular energetics makes them promising candidates for combination research. nih.govnih.gov

Table 3: Potential Synergistic Mechanisms for N,4-dimethyl-9-Acridinamine

| Combination Strategy | Potential Mechanism of Synergy | Therapeutic Rationale | Source |

|---|---|---|---|

| With Immunotherapy | Inhibition of FoxP3+ regulatory T cells (Tregs). nih.gov | Releasing the "brakes" on the immune system to enhance anti-tumor activity. | nih.gov |

| With Conventional Chemotherapy/Antibiotics | Disruption of cellular energetics (e.g., proton motive force). nih.gov | Sensitizing resistant cells to the primary therapeutic agent, allowing for enhanced efficacy at lower doses. | nih.gov |

Q & A

What are the optimal synthetic routes for 9-Acridinamine, N,4-dimethyl- derivatives, and how can reaction conditions be systematically optimized?

Classification : Basic Research Question

Methodological Answer :

Synthesis typically involves nucleophilic displacement reactions (e.g., 9-chloroacridine with N-alkynylamines) or condensation of 4-dimethylaminophenyl precursors with acridine cores. To optimize yields:

- Vary molar ratios of reactants (e.g., 1:1 to 1:2.5 for amine:acridine derivatives).

- Test solvents (e.g., acetic anhydride, DMF) and catalysts (e.g., piperidine) under reflux conditions.

- Monitor progress via TLC and characterize intermediates using IR (e.g., loss of C=N absorption at 1600–1610 cm⁻¹) .

- Use elemental analysis (C.H.N.) and NMR to confirm purity and structural integrity .

How do electronic effects of the N,4-dimethyl substituents influence the photophysical properties of 9-Acridinamine derivatives?

Classification : Advanced Research Question

Methodological Answer :

The dimethylamino group acts as an electron donor, enhancing charge-transfer transitions. To evaluate:

- Perform UV-Vis spectroscopy in solvents like DMSO or d⁶-DMSO (Table 9: λmax 240–350 nm) .

- Compare molar absorptivity (ε) with analogs lacking dimethyl groups.

- Use computational methods (TD-DFT) to model HOMO-LUMO gaps and correlate with experimental λmax.

- Assess fluorescence quantum yields in polar vs. nonpolar solvents to probe solvatochromic effects .

What analytical strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for 9-Acridinamine derivatives?

Classification : Advanced Research Question

Methodological Answer :

Contradictions often arise from tautomerism or solvent interactions. Address via:

- IR-NMR Cross-Validation : Confirm C=O (amide) at 1660–1680 cm⁻¹ (IR) aligns with ¹H-NMR amide proton shifts (δ 8.5–10.5 ppm) .

- Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion in oxazepine derivatives) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

How can the reactivity of 9-Acridinamine, N,4-dimethyl- in cycloaddition reactions be exploited to synthesize novel heterocycles?

Classification : Basic Research Question

Methodological Answer :

The compound participates in [2+5] or [4+2] cycloadditions due to its electron-rich acridine core. For example:

- React with maleic anhydride to form 7-membered oxazepine-pyrrolidine hybrids (confirmed by loss of C=N IR bands and new C=O absorptions) .

- Monitor reaction kinetics via HPLC to identify optimal temperature (e.g., 80–100°C) and solvent polarity .

What mechanistic insights explain the stability of 9-Acridinamine derivatives under acidic or basic conditions?

Classification : Advanced Research Question

Methodological Answer :

Stability is governed by resonance stabilization of the acridine core and steric protection from dimethyl groups. Validate via:

- pH-Dependent Stability Assays : Use UV-Vis to track degradation (e.g., λmax shifts >10 nm indicate structural breakdown) .

- DFT Calculations : Model protonation/deprotonation energies at N-methyl sites.

- Hammett Analysis : Correlate substituent effects (σ⁺) with hydrolysis rates in buffered solutions .

How do steric and electronic factors affect the binding affinity of 9-Acridinamine derivatives to biological targets (e.g., DNA intercalation)?

Classification : Advanced Research Question

Methodological Answer :

- Molecular Docking : Compare binding energies of N,4-dimethyl derivatives vs. unsubstituted acridines to DNA grooves (e.g., d(CGATCG)₂) .

- Fluorescence Quenching Assays : Measure changes in ethidium bromide displacement (ΔF/F₀) to quantify intercalation efficiency .

- Circular Dichroism : Detect conformational changes in DNA upon binding (e.g., induced CD signals at 260–300 nm) .

What strategies mitigate side reactions (e.g., oligomerization) during large-scale synthesis of 9-Acridinamine derivatives?

Classification : Basic Research Question

Methodological Answer :

- Stepwise Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) to isolate intermediates .

- In Situ Monitoring : Employ FT-IR to detect premature C=N cleavage (loss of 1610 cm⁻¹ peak) .

- Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress polymerization .

How can computational modeling guide the design of 9-Acridinamine-based fluorescent probes?

Classification : Advanced Research Question

Methodological Answer :

- TD-DFT Simulations : Predict absorption/emission wavelengths by optimizing excited-state geometries .

- Solvent Effect Modeling : Use COSMO-RS to estimate Stokes shifts in aqueous vs. lipid environments.

- Structure-Activity Relationships (SAR) : Corporate Hammett σ values to tune electron-donating/withdrawing substituents .

What are the limitations of current characterization techniques (e.g., NMR, IR) for 9-Acridinamine derivatives with dynamic conformers?

Classification : Advanced Research Question

Methodological Answer :

- Dynamic NMR Limitations : Slow exchange rates (e.g., >10³ s⁻¹) may obscure tautomeric equilibria. Use VT-NMR (−80°C to 150°C) to freeze conformers .

- IR Overlap Challenges : Differentiate C=O (amide) and C=C (aromatic) bands via deuterated solvent studies .

- Complementary Techniques : Pair with Raman spectroscopy to resolve congested IR regions (e.g., 1500–1700 cm⁻¹) .

How do structural modifications (e.g., halogenation) alter the electrochemical properties of 9-Acridinamine derivatives?

Classification : Basic Research Question

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.